molecular formula C9H11N3 B1390160 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine CAS No. 21472-09-3

5,6-Dimethyl-1H-benzo[d]imidazol-7-amine

Cat. No.: B1390160
CAS No.: 21472-09-3
M. Wt: 161.2 g/mol
InChI Key: LJDXEBIUFPHIKD-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-benzo[d]imidazol-7-amine is a heterocyclic compound featuring a benzimidazole core with methyl groups at the 5 and 6 positions and an amine group at the 7 position. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives, followed by cyclization. For instance, the reaction of 4,5-dimethyl-o-phenylenediamine with formic acid under reflux conditions can yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel can be used to facilitate the cyclization reactions. Additionally, green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are gaining popularity for their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

Scientific Research Applications

5,6-Dimethyl-1H-benzo[d]imidazol-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and catalysts

Comparison with Similar Compounds

  • 1H-Benzo[d]imidazole-5,6-diamine
  • 6-Bromo-1H-benzo[d]imidazol-5-amine
  • 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dicarbonitrile

Comparison: 5,6-Dimethyl-1H-benzo[d]imidazol-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other benzimidazole derivatives, the presence of methyl groups at the 5 and 6 positions and an amine group at the 7 position may enhance its stability and selectivity in certain reactions .

Properties

IUPAC Name

5,6-dimethyl-1H-benzimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-3-7-9(12-4-11-7)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDXEBIUFPHIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663555
Record name 5,6-Dimethyl-1H-benzimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21472-09-3
Record name 5,6-Dimethyl-1H-benzimidazol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21472-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-1H-benzimidazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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